An In-depth Technical Guide to 9-Vinylanthracene: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 9-Vinylanthracene: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a vinyl group attached to the 9-position of an anthracene (B1667546) core. This unique structure imparts valuable photophysical properties, making it a significant compound in materials science and for the development of fluorescent probes. Its ability to undergo polymerization and photodimerization opens up a wide range of applications, from the creation of novel polymers with tunable properties to its use in advanced sensing and imaging technologies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 9-vinylanthracene, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development.
Chemical Structure and Properties
9-Vinylanthracene is a yellow to green crystalline solid.[1] The presence of the vinyl group extends the π-conjugation of the anthracene ring system, influencing its electronic and photophysical characteristics.
Chemical Structure
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IUPAC Name: 9-ethenylanthracene[2]
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Molecular Formula: C₁₆H₁₂[2]
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Canonical SMILES: C=CC1=C2C=CC=CC2=CC3=C=CC=C=C31[3]
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InChI Key: OGOYZCQQQFAGRI-UHFFFAOYSA-N[3]
Table 1: Physicochemical and Spectroscopic Properties of 9-Vinylanthracene
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 2444-68-0 | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Physical Properties | ||
| Appearance | Yellow to green crystalline solid | [1] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 61-66 °C at 10 mmHg | [4] |
| Solubility | Soluble in many organic solvents such as chloroform (B151607) and THF. Quantitative data is not readily available. | |
| Spectroscopic Data | ||
| UV-Vis Absorption (λmax) | ~368 nm (in cyclohexane) | [5] |
| Fluorescence Emission (λem) | ~427 nm (in cyclohexane) | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.46 (s, 1H), 8.26-8.32 (m, 2H), 8.02-8.07 (m, 2H), 7.48-7.57 (m, 6H), 6.92 (d, 1H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.24, 144.56, 134.78, 131.43, 131.26, 130.00, 129.61, 128.87, 127.36, 125.96, 125.52, 125.33, 121.03 | [3] |
Synthesis and Purification
9-Vinylanthracene can be synthesized through several methods, with the Wittig reaction and palladium-catalyzed cross-coupling reactions like the Heck coupling being the most common.
Experimental Protocol: Synthesis of 9-Vinylanthracene via Wittig Reaction
This protocol is adapted from general procedures for Wittig reactions involving aromatic aldehydes.
Materials:
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n-Butyllithium (n-BuLi) or other strong base
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Anhydrous Tetrahydrofuran (THF)
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Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
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Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.
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Stir the mixture at 0 °C for 1-2 hours.
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Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
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Remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
This is a general procedure for the purification of anthracene derivatives.
Materials:
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Crude 9-Vinylanthracene
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Silica (B1680970) gel (for column chromatography)
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Dichloromethane (DCM) or other suitable solvent system
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Chromatography column and associated glassware
Procedure:
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Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
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Sample Loading: Dissolve the crude 9-vinylanthracene in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
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Elution: Begin elution with a non-polar solvent such as hexane, gradually increasing the polarity by adding a more polar solvent like dichloromethane.
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Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).
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Isolation: Combine the fractions containing the pure 9-vinylanthracene and remove the solvent using a rotary evaporator to yield the purified product.
Key Applications and Experimental Workflows
The unique photophysical properties of 9-vinylanthracene make it a versatile building block for various applications, particularly in materials science and as a fluorescent probe.
Fluorescent Probes for Metal Ion Detection
The anthracene moiety is highly fluorescent, and its emission properties can be modulated by the binding of metal ions to a chelating group attached to the vinylanthracene scaffold. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various metal ions.
References
- 1. 9-Vinylanthracene | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
Structure not available in PubChem, representation based on synthesis.


